1-(2-Hydroxyethyl)-2-Hydroxymethyl-5-Nitroimidazol
Übersicht
Beschreibung
Sowohl Hydroxymetronidazol als auch Metronidazol zeigen antibiotische und antiprotozoale Aktivität . Diese Verbindung ist im medizinischen Bereich aufgrund ihrer Rolle bei der Behandlung verschiedener Infektionen von Bedeutung.
Wissenschaftliche Forschungsanwendungen
Hydroxymetronidazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Bestimmung von Metronidazol und seinen Metaboliten verwendet.
Biologie: Die Verbindung wird für ihre Rolle im mikrobiellen Stoffwechsel und ihre Auswirkungen auf bakterielle DNA untersucht.
Medizin: Hydroxymetronidazol ist entscheidend für die Behandlung von Infektionen, die durch anaerobe Bakterien und Protozoen verursacht werden.
Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Antibiotika und Antiprotozoika eingesetzt.
5. Wirkmechanismus
Hydroxymetronidazol übt seine Wirkung aus, indem es mit bakterieller DNA und Elektronentransportproteinen interagiert. Die Verbindung wird zu einem Nitroso-Radikal reduziert, das an DNA bindet und die Nukleinsäuresynthese hemmt, was zum Tod von Bakterienzellen führt . Die wichtigsten molekularen Ziele umfassen bakterielle DNA und Enzyme, die am Elektronentransport beteiligt sind.
Ähnliche Verbindungen:
Metronidazol: Die Stammverbindung, aus der Hydroxymetronidazol gewonnen wird. Beide haben ähnliche antibiotische und antiprotozoale Eigenschaften.
Tinidazol: Ein weiteres Nitroimidazol mit ähnlichen Verwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Secnidazol: Ein Nitroimidazol mit einer längeren Halbwertszeit im Vergleich zu Metronidazol und Hydroxymetronidazol.
Eindeutigkeit: Hydroxymetronidazol ist einzigartig aufgrund seiner Rolle als primärer Metabolit von Metronidazol, der Einblicke in die Stoffwechselwege und die Pharmakokinetik der Stammverbindung liefert. Seine spezifischen Wechselwirkungen mit bakterieller DNA und Elektronentransportproteinen unterscheiden es auch von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as metronidazole, primarily targets anaerobic bacteria and protozoa. The compound is selectively toxic to anaerobic organisms due to their ability to reduce the nitro group of metronidazole, which is a crucial step in its activation .
Mode of Action
Metronidazole enters the microbial cell by passive diffusion. Once inside, it undergoes reduction of its nitro group by ferredoxin or other redox proteins found in anaerobic organisms. This reduction process converts metronidazole into its active form, which then interacts with microbial DNA. The active form of metronidazole causes strand breakage and destabilization of the DNA helix, leading to inhibition of nucleic acid synthesis and ultimately cell death .
Biochemical Pathways
The reduction of metronidazole’s nitro group is a key biochemical pathway affected by this compound. This process is facilitated by the electron transport proteins in anaerobic bacteria and protozoa. The resulting nitroso and hydroxylamine derivatives of metronidazole are highly reactive and form covalent bonds with DNA, disrupting its structure and function. This disruption inhibits DNA replication and transcription, leading to cell death .
Pharmacokinetics
Metronidazole is well absorbed after oral administration, with bioavailability approaching 100%. It is widely distributed in body tissues and fluids, including the central nervous system. Metronidazole undergoes hepatic metabolism primarily through oxidation and glucuronidation. The metabolites are excreted in urine. The half-life of metronidazole is approximately 8 hours, and its pharmacokinetics can be influenced by liver function .
Result of Action
At the molecular level, metronidazole’s action results in the formation of DNA adducts and strand breaks, leading to the inhibition of DNA synthesis and cell death. At the cellular level, this results in the elimination of anaerobic bacteria and protozoa, making metronidazole effective in treating infections caused by these organisms .
Action Environment
The efficacy and stability of metronidazole can be influenced by environmental factors such as pH and the presence of oxygen. Metronidazole is most effective in anaerobic conditions where its reduction can occur. In aerobic environments, the presence of oxygen can inhibit the reduction process, reducing the drug’s efficacy. Additionally, the stability of metronidazole can be affected by light and heat, necessitating proper storage conditions to maintain its effectiveness .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Hydroxymetronidazol wird aus Metronidazol durch einen Hydroxylierungsprozess synthetisiert. Die Hydroxylierung findet typischerweise in der Leber statt, wo Metronidazol einer metabolischen Umwandlung unterliegt, um Hydroxymetronidazol zu bilden .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Hydroxymetronidazol die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC), um die Verbindung in Plasma oder Serum zu bestimmen und zu quantifizieren. Der Prozess umfasst die Denaturierung von Plasmaproteinen mit Methanol, gefolgt von Zentrifugation, Verdampfung unter Stickstoffstrom und Auflösung in der mobilen Phase für die HPLC-Analyse .
Analyse Chemischer Reaktionen
Reaktionstypen: Hydroxymetronidazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um andere Metaboliten zu bilden.
Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden.
Substitution: Hydroxymetronidazol kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Hydroxidionen können Substitutionsreaktionen fördern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und oxidierte Derivate von Hydroxymetronidazol .
Vergleich Mit ähnlichen Verbindungen
Metronidazole: The parent compound from which hydroxymetronidazole is derived. Both have similar antibiotic and antiprotozoal properties.
Tinidazole: Another nitroimidazole with similar uses but different pharmacokinetic properties.
Secnidazole: A nitroimidazole with a longer half-life compared to metronidazole and hydroxymetronidazole.
Uniqueness: Hydroxymetronidazole is unique due to its role as a primary metabolite of metronidazole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its specific interactions with bacterial DNA and electron-transport proteins also distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPOYAOLCAMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197426 | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4812-40-2 | |
Record name | Hydroxymetronidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacological significance of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole is a major oxidative metabolite of metronidazole, an antibiotic primarily active against anaerobic bacteria and certain parasites. While less potent than the parent drug, this metabolite exhibits notable antimicrobial activity against certain organisms like Gardnerella vaginalis. [, , , ] This suggests it may contribute to the overall therapeutic effect of metronidazole. [, ]
Q2: How is 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole metabolized and excreted?
A: Research indicates that 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, when administered to mice, is further metabolized into compounds also found in the urine of metronidazole-treated subjects. [] This suggests a metabolic pathway shared with the parent drug. Furthermore, renal function significantly influences its elimination half-life and accumulation. [] Specifically, its half-life increases with decreasing renal function, becoming particularly relevant in patients with severe or total renal failure. []
Q3: What analytical techniques are employed for the detection and quantification of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, ] and tandem mass spectrometry (MS/MS) [, ], are frequently employed to quantify 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in biological samples. These techniques offer the sensitivity and specificity required for pharmacokinetic studies and residue monitoring in food products. [, , , ]
Q4: What challenges arise when analyzing 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in complex matrices like food?
A: Analyzing 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in complex matrices like food necessitates efficient extraction and purification methods to remove interfering compounds. [, ] Researchers utilize techniques like liquid-liquid extraction followed by solid-phase extraction to isolate the metabolite, ensuring accurate quantification. [, ] Validated analytical methods, adhering to guidelines like Commission Decision 2002/657/EC, are crucial to guarantee the reliability and accuracy of the analytical data. []
Q5: How does the structure of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole relate to its coordination chemistry?
A: 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, a substituted 5-nitroimidazole, can act as a ligand in platinum(II) complexes. [] X-ray crystallography confirmed the cis configuration of the complex formed with this ligand and platinum(II) chloride. [] This highlights the impact of the ligand's structure on the resulting complex's geometry.
Q6: What insights do we have into the placental transfer of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: Research on metronidazole administration during cesarean sections revealed that 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole crosses the placental barrier, although at lower concentrations in the umbilical cord compared to maternal blood. [] This finding underscores the importance of considering potential fetal exposure when administering metronidazole during pregnancy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.